molecular formula C51H66N2O12 B601621 Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} CAS No. 64228-84-8

Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}

Cat. No. B601621
CAS RN: 64228-84-8
M. Wt: 899.10
InChI Key:
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Description

Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}, also known as Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}, is a useful research compound. Its molecular formula is C51H66N2O12 and its molecular weight is 899.10. The purity is usually > 95%.
BenchChem offers high-quality Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate} including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Framework

Research has delved into the structural analysis of compounds with similar structural features, emphasizing the importance of hydrogen-bonded frameworks and molecular ribbons in determining the properties and potential applications of these compounds. For instance, a study on quinolinone derivatives highlighted the formation of a three-dimensional hydrogen-bonded framework structure and a molecular ribbon comprising centrosymmetric rings, suggesting potential applications in molecular engineering and design (Insuasty et al., 2012).

Synthesis and Chemical Reactions

The synthesis of complex molecular structures involving similar dihydropyran and dihydroisoquinoline units has been extensively studied. For example, the synthesis of 1,3-bicyclo[1.1.1]pentanediyl as a connector for photochromic units and a fluorophore indicates the versatility of such structures in creating functional materials with specific optical properties (de Meijere et al., 2007). This research points to the potential of using complex dihydropyran and dihydroisoquinoline structures in the development of new materials with tunable properties.

Structural Isomerism and Configuration

The structural analysis and absolute configuration determination of bis-tetrahydroisoquinoline derivatives through crystal structure analysis underscore the significance of stereochemistry in the development of pharmaceuticals and materials with desired functionalities (Wouters et al., 2010). Understanding the stereochemical arrangement of molecules can lead to the development of more effective and targeted applications in various scientific fields.

Physicochemical Properties and Interactions

Investigations into the physicochemical properties and interactions of compounds containing dihydroisoquinoline units have also been conducted. For instance, the study of the electrochemical oxidation of aromatic ethers related to dihydroisoquinoline demonstrates the complexity of chemical reactions these compounds undergo and the potential for synthesizing new molecules with unique properties (Carmody et al., 1980).

properties

IUPAC Name

5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H66N2O12/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3/t40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNBBSMQNSQPPJ-GYOJGHLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H66N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708213
Record name Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}

CAS RN

64228-84-8
Record name 2,2′-(1,5-Pentanediyl) bis[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64228-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (R,R)-N,N'-Didemethyl atracurium
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Record name Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,5-pentanediyl ester, [R-(R*,R*)]
Source European Chemicals Agency (ECHA)
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Record name (R,R)-N,N'-DIDEMETHYL ATRACURIUM
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